Methyl 5-iodopicolinate Methyl 5-iodopicolinate
Brand Name: Vulcanchem
CAS No.: 41960-44-5
VCID: VC7812645
InChI: InChI=1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3
SMILES: COC(=O)C1=NC=C(C=C1)I
Molecular Formula: C7H6INO2
Molecular Weight: 263.03 g/mol

Methyl 5-iodopicolinate

CAS No.: 41960-44-5

Cat. No.: VC7812645

Molecular Formula: C7H6INO2

Molecular Weight: 263.03 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-iodopicolinate - 41960-44-5

Specification

CAS No. 41960-44-5
Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
IUPAC Name methyl 5-iodopyridine-2-carboxylate
Standard InChI InChI=1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3
Standard InChI Key QETAXCDWNFMFCM-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=C(C=C1)I
Canonical SMILES COC(=O)C1=NC=C(C=C1)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 5-iodopicolinate belongs to the picolinic acid ester family, distinguished by its iodinated aromatic system. The pyridine core ensures aromatic stability, while the electron-withdrawing iodine and ester groups influence its reactivity. The compound’s IUPAC name, methyl 5-iodopyridine-2-carboxylate, reflects its substitution pattern:

  • 2-position: Methyl ester (-COOCH₃)

  • 5-position: Iodine atom (-I)

The planar pyridine ring facilitates π-π stacking interactions, a property leveraged in supramolecular chemistry and crystal engineering .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₇H₆INO₂
Molecular Weight263.04 g/mol
SMILESCOC(=O)C1=NC=C(C=C1)I
InChIInChI=1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3
InChIKeyQETAXCDWNFMFCM-UHFFFAOYSA-N

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions provide insights into the compound’s gas-phase behavior, relevant for mass spectrometry applications. The CCS values vary with adduct formation, as shown below:

Table 2: Predicted Collision Cross Sections (Ų)

Adductm/zCCS (Ų)
[M+H]⁺263.95162139.1
[M+Na]⁺285.93356144.3
[M+NH₄]⁺280.97816142.6
[M-H]⁻261.93706133.9

These predictions aid in method development for analytical characterization, particularly in high-resolution mass spectrometry .

Synthesis and Derivative Formation

Synthetic Routes

While no explicit synthesis protocols for methyl 5-iodopicolinate are documented in the provided sources, analogous iodopyridine esters suggest plausible pathways. For example, methyl 5-amino-6-iodopicolinate (CAS 872355-60-7) is synthesized via palladium-catalyzed cross-coupling under microwave irradiation. Adapting such methods, methyl 5-iodopicolinate could be prepared through:

  • Direct iodination: Electrophilic substitution on methyl picolinate using iodine and an oxidizing agent.

  • Esterification: Reaction of 5-iodopicolinic acid with methanol under acidic conditions.

The absence of literature-specific data underscores the need for empirical optimization in future studies.

Derivative Chemistry

The iodine atom at the 5-position offers a handle for further functionalization. Potential reactions include:

  • Suzuki-Miyaura coupling: Replacement of iodine with aryl/heteroaryl groups using palladium catalysts.

  • Nucleophilic aromatic substitution: Displacement with amines or alkoxides under basic conditions.

Such transformations align with strategies employed for structurally related compounds like methyl 5-amino-6-iodopicolinate, where cross-coupling reactions yield biaryl derivatives.

Physicochemical Properties

Stability and Reactivity

The electron-deficient pyridine ring renders methyl 5-iodopicolinate susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The iodine substituent further polarizes the aromatic system, enhancing reactivity toward metal-catalyzed cross-couplings. Stability data are lacking, but analogous iodopyridines are typically stored under inert conditions to prevent dehalogenation.

Future Directions

  • Synthetic Optimization: Develop robust protocols for large-scale synthesis.

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities.

  • Computational Modeling: Predict binding affinities toward therapeutic targets using molecular docking.

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